molecular formula C14H16O B12912772 2-[3-(4-Methylphenyl)propyl]furan CAS No. 109878-70-8

2-[3-(4-Methylphenyl)propyl]furan

Cat. No.: B12912772
CAS No.: 109878-70-8
M. Wt: 200.28 g/mol
InChI Key: DSXHHVFXZSFMJS-UHFFFAOYSA-N
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Description

2-(3-(p-Tolyl)propyl)furan is an organic compound that belongs to the class of furan derivatives It consists of a furan ring substituted at the 2-position with a 3-(p-tolyl)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(p-Tolyl)propyl)furan can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of furan with 3-(p-tolyl)propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity.

Industrial Production Methods

In an industrial setting, the production of 2-(3-(p-Tolyl)propyl)furan may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-(p-Tolyl)propyl)furan undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furan derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the furan ring.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-(p-Tolyl)propyl)furan has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to naturally occurring furan derivatives.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(3-(p-Tolyl)propyl)furan exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(p-Tolyl)propyl)thiophene: Similar structure but with a thiophene ring instead of a furan ring.

    2-(3-(p-Tolyl)propyl)pyrrole: Contains a pyrrole ring instead of a furan ring.

    2-(3-(p-Tolyl)propyl)benzofuran: Features a benzofuran ring, which is a fused benzene and furan ring system.

Uniqueness

2-(3-(p-Tolyl)propyl)furan is unique due to the presence of the furan ring, which imparts distinct chemical and physical properties. The furan ring’s electron-rich nature makes it highly reactive in electrophilic substitution reactions, distinguishing it from similar compounds with different heterocyclic rings.

Properties

CAS No.

109878-70-8

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

2-[3-(4-methylphenyl)propyl]furan

InChI

InChI=1S/C14H16O/c1-12-7-9-13(10-8-12)4-2-5-14-6-3-11-15-14/h3,6-11H,2,4-5H2,1H3

InChI Key

DSXHHVFXZSFMJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCCC2=CC=CO2

Origin of Product

United States

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